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Compound of Interest

Dimethyl (2R)-2-
Compound Name:

hydroxypentanedioate
CAS No.: 55094-98-9
Cat. No.: B3384428

Get Quote

\ J

Chemical Identity & Physical Properties

Before spectroscopic analysis, the analyte must be verified against standard physicochemical
descriptors. The (2R)-enantiomer is the biologically relevant form associated with IDH
neomorphic activity.
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Specification

IUPAC Name

Dimethyl (2R)-2-hydroxypentanedioate

Common Name

Dimethyl D-2-hydroxyglutarate; Octyl-D-2-HG

(misnomer, "Dimethyl" is C1)

CAS Number

55094-98-9 (Specific for (2R)-isomer)

Molecular Formula

Molecular Weight

176.17 g/mol

Physical State

Colorless to pale yellow oil

Boiling Point ~110-115 °C at 1.5 mmHg (predicted)
B Soluble in DMSO, Methanol, Chloroform,
Solubility
Ethanol
Chirality (R)-enantiomer (corresponds to D-configuration)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation and enantiomeric purity assessment (when

using chiral shift reagents). The following data represents the compound in Chloroform-d (

), the standard solvent for the ester form.

Proton NMR ( H-NMR)

Solvent:

| Frequency: 400/500 MHz | Reference: TMS (0.00 ppm)
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Coupling Constants (

values):

e The

-proton (C2-H) typically shows

due to coupling with the non-equivalent C3 protons.

Carbon NMR ( C-NMR)

Solvent;

| Frequency: 100/125 MHz

Shift (
Carbon Type Assignment Notes
» Ppm)
] Carbonyl adjacent to
175.2 Quaternary (C=0) C1 (Proximal Ester) )
chiral center.
173.1 Quaternary (C=0) C5 (Distal Ester) Distal carbonyl.
Characteristic
69.8 Methine (CH) C2 (Chiral Center) -hydroxy carbon
signal.
Methyl ( 0]
52.8 Methyl ester carbon.
) (C1)
Methyl ( @]
51.9 Methyl ester carbon.
) (C5)
Methylene (
29.2 Cc4 -carbon.
)
Methylene (
28.9 c3 -carbon.
)
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Mass Spectrometry (MS) Profile

Mass spectrometry is critical for confirming the esterification status and identifying potential

hydrolysis products (mono-esters or free acid).

Electron lonization (El) Fragmentation
Method: GC-MS (70 eV) Molecular lon (

): m/z 176 (Often weak or absent due to rapid fragmentation).

mlz Intensity Fragment Identity Mechanism
-Cleavage. Loss of the
117 Base Peak (100%) proximal ester group
(59 Da).
) Loss of methoxy
145 Medium
group.
Lactone formation
cyclization product
85 High (loss of
from fragment 117).
59 High Carbomethoxy cation.
Acryloyl cation
55 Medium Yoy

derivative.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation logic used to validate the structure.
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Figure 1: Proposed Electron lonization (EI) fragmentation pathway for Dimethyl 2-
hydroxyglutarate.

Infrared (IR) Spectroscopy

IR is used primarily to confirm the functional group integrity (Ester vs. Acid).
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Wavenumber (

Vibration Mode Description
)
Broad band. Confirms the
3450 — 3550 O-H Stretch presence of the
-hydroxy! group.
Alkyl C-H stretching
2955, 2850 C-H Stretch
(methyl/methylene).
Strong. Ester carbonyls. Often
appears as a split peak or
1735 - 1750 C=0 Stretch PP PP
broadened band due to two
distinct ester environments.
Methyl group deformations (
1435, 1370 C-H Bend
).
Ester C-O-C stretching. Strong
1210, 1170 C-O Stretch

intensity.

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution spectra without water interference:
e Solvent Selection: Use

(99.8% D) with 0.03% TMS Viv.

o Concentration: Dissolve 10-15 mg of Dimethyl (2R)-2-hydroxypentanedioate in 600 pL of
solvent.

« Filtration: If the oil is viscous or cloudy, filter through a small plug of glass wool into the NMR
tube to remove suspended solids.

¢ Acquisition: Run at 298 K. For quantitative purity, set relaxation delay (
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) to

seconds to account for the slow relaxation of quaternary carbonyl carbons.

Biological Context & Stability Workflow

Researchers often use this ester to treat cells, where it is hydrolyzed to the active acid.

Dimethyl (2R)-2-hydroxyglutarate
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Figure 2: Cellular mechanism of action. The dimethyl ester acts as a prodrug, hydrolyzing
intracellularly to the potent (2R)-2-HG.

References

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b3384428/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-of-dimethyl-2r-2-hydroxypentanedioate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3384428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Structure & CAS Verification: Sigma-Aldrich. (R)-Dimethyl 2-hydroxypentanedioate Product
Sheet. Link

 NMR of 2-Hydroxyglutarate Derivatives: Choi, C. et al. "900MHz 1H-/13C-NMR analysis of 2-
hydroxyglutarate and other brain metabolites.” PLOS ONE, 2018. Link (Note: Provides high-
field data for the parent acid, used to validate chemical shift logic).

e Mass Spectrometry Fragmentation: Morris, D. et al. "Differentiation of 2-hydroxyglutarate
enantiomers and its lactones by gas chromatography/electron ionization tandem mass
spectrometry.” Rapid Communications in Mass Spectrometry, 2019. Link

o Synthesis & Properties:Organic Syntheses, Coll. Vol. 9, p. 183 (1998); Vol. 72, p. 86 (1995).
(General procedures for -hydroxy esters).

o Metabolic Pathway Context: Xu, W. et al.

-ketoglutarate-dependent dioxygenases." Cancer Cell, 2011. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of Dimethyl
(2R)-2-hydroxypentanedioate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3384428/docs#technical-guide-spectroscopic-
profiling-of-dimethyl-2r-2-hydroxypentanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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